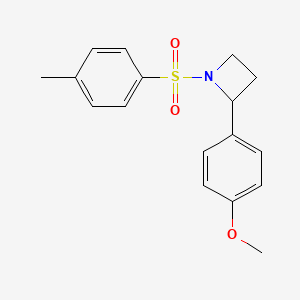

2-(4-Methoxyphenyl)-1-tosylazetidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

824390-93-4 |

|---|---|

Fórmula molecular |

C17H19NO3S |

Peso molecular |

317.4 g/mol |

Nombre IUPAC |

2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylazetidine |

InChI |

InChI=1S/C17H19NO3S/c1-13-3-9-16(10-4-13)22(19,20)18-12-11-17(18)14-5-7-15(21-2)8-6-14/h3-10,17H,11-12H2,1-2H3 |

Clave InChI |

RFYOLQWRUOYQGJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC=C(C=C3)OC |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC=C(C=C3)OC |

Origen del producto |

United States |

Synthetic Methodologies for 2 4 Methoxyphenyl 1 Tosylazetidine and Its Analogues

Established Strategies for N-Tosylazetidine Ring Formation

Several reliable methods have been established for the synthesis of the N-tosylazetidine ring system. These strategies often involve the formation of a key carbon-nitrogen bond to close the four-membered ring and are applicable to a range of substrates.

Cyclization of γ-Amino Alcohols and β-Amino Esters

A common and effective approach to N-tosylazetidines involves the intramolecular cyclization of suitably functionalized acyclic precursors, such as γ-amino alcohols and β-amino esters. These methods rely on the nucleophilic displacement of a leaving group by a nitrogen atom.

A widely utilized protocol for the synthesis of 2-aryl-N-tosylazetidines is the cyclization of the corresponding γ-amino alcohols using tosyl chloride (TsCl) in the presence of a base, such as potassium hydroxide (KOH). This one-pot reaction proceeds via the in situ tosylation of the primary alcohol, creating a good leaving group which is then displaced by the neighboring tosyl-protected amine to form the azetidine (B1206935) ring.

This method has been shown to be effective for a variety of 2-aryl substituted γ-amino alcohols, affording the desired N-tosylazetidines in excellent yields. The reaction is typically carried out in a suitable solvent like THF at reflux temperature.

Table 1: Synthesis of 2-Aryl-N-tosylazetidines via TsCl/KOH Mediated Cyclization

| Entry | Aryl Group (Ar) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 2-Phenyl-1-tosylazetidine | 98 |

| 2 | 2-Chlorophenyl | 2-(2-Chlorophenyl)-1-tosylazetidine | 92 |

| 3 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-1-tosylazetidine | 95 |

| 4 | 4-Methylphenyl | 2-(4-Methylphenyl)-1-tosylazetidine | 96 |

| 5 | 4-Methoxyphenyl (B3050149) | 2-(4-Methoxyphenyl)-1-tosylazetidine | 94 |

Annulation Reactions Utilizing (2-Bromoethyl)sulfonium Triflate

Annulation reactions provide another powerful tool for the construction of the azetidine ring. One such method involves the use of (2-bromoethyl)sulfonium triflate as a vinyl cation equivalent. This reagent reacts with nucleophiles, such as the enolates of N-protected amino esters, to form the four-membered ring in a single step.

The reaction is proposed to proceed via a nucleophilic attack of the enolate on the vinylsulfonium salt, generated in situ, followed by an intramolecular cyclization. This methodology has been successfully applied to the synthesis of various substituted azetidines, including those with aryl groups at the 2-position. The reaction conditions are generally mild, often employing a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as dichloromethane (DCM) at reflux.

Table 2: Synthesis of Azetidines using (2-Bromoethyl)sulfonium Triflate Annulation

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Tosyl-2-phenylglycine methyl ester | Methyl 1-tosyl-4-phenylazetidine-2-carboxylate | 78 |

| 2 | N-Tosyl-2-(4-methoxyphenyl)glycine ethyl ester | Ethyl 1-tosyl-4-(4-methoxyphenyl)azetidine-2-carboxylate | 85 |

| 3 | N-Tosyl-2-(4-chlorophenyl)glycine ethyl ester | Ethyl 1-tosyl-4-(4-chlorophenyl)azetidine-2-carboxylate | 82 |

| 4 | N-Tosyl-2-(naphthalen-2-yl)glycine ethyl ester | Ethyl 1-tosyl-4-(naphthalen-2-yl)azetidine-2-carboxylate | 88 |

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, offers a direct route to the corresponding azetidines. This transformation is a valuable tool as a wide variety of β-lactams can be synthesized through well-established methods like the Staudinger cycloaddition.

Various reducing agents can be employed for this purpose, with the choice often depending on the other functional groups present in the molecule. For the reduction of N-tosyl protected β-lactams, reagents such as borane-tetrahydrofuran complex (BH₃·THF) have proven to be effective. The reaction typically proceeds smoothly to afford the desired N-tosylazetidines in good yields.

Table 3: Reduction of N-Tosyl Azetidin-2-ones to N-Tosylazetidines

| Entry | Substrate | Product | Reagent | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Phenyl-1-tosylazetidin-2-one | 4-Phenyl-1-tosylazetidine | BH₃·THF | 85 |

| 2 | 4-(4-Methoxyphenyl)-1-tosylazetidin-2-one | 4-(4-Methoxyphenyl)-1-tosylazetidine | BH₃·THF | 88 |

| 3 | 3-Methyl-4-phenyl-1-tosylazetidin-2-one | 3-Methyl-4-phenyl-1-tosylazetidine | BH₃·THF | 82 |

Enantioselective Synthesis of Chiral Azetidines and Analogues

The development of enantioselective methods for the synthesis of chiral azetidines is of paramount importance, given the stereospecific nature of many biological interactions. Chiral auxiliary-based approaches have emerged as a powerful strategy to control the stereochemistry during the formation of the azetidine ring.

Chiral Auxiliary Approaches (e.g., N-Sulfinyl Imines)

The use of chiral N-sulfinyl imines, pioneered by Ellman, is a highly effective method for the asymmetric synthesis of amines and their derivatives, including chiral azetidines. This approach involves the diastereoselective addition of a nucleophile to a chiral N-sulfinyl imine, which sets the stereochemistry at the C2 position of the future azetidine ring.

For the synthesis of 2-arylazetidines, an organometallic reagent, such as a Grignard reagent, is added to an N-sulfinyl imine derived from the corresponding aryl aldehyde. The stereochemical outcome of this addition is controlled by the chiral sulfinyl group, leading to the formation of a sulfinamide with high diastereoselectivity. Subsequent manipulation of the resulting product, including removal of the chiral auxiliary and cyclization, affords the enantiomerically enriched azetidine.

Table 4: Diastereoselective Addition to N-tert-Butanesulfinyl Imine for Chiral Azetidine Synthesis

| Entry | Aryl Group (Ar) | Nucleophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | Phenyl | Vinylmagnesium bromide | 95:5 |

| 2 | 4-Methoxyphenyl | Allylmagnesium bromide | 97:3 |

| 3 | 4-Chlorophenyl | Propargylmagnesium bromide | 94:6 |

Following the diastereoselective addition, the resulting amino alcohol can be subjected to N-protection with a tosyl group and subsequent intramolecular cyclization, as described in section 2.1.1.1, to furnish the desired chiral 2-aryl-1-tosylazetidine. The stereochemical integrity is typically maintained throughout this sequence.

Organocatalytic Methods for Enantioenrichment of C2-Functionalized Azetidines

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of C2-functionalized azetidines, providing access to chiral building blocks for medicinal chemistry. These methods often utilize small organic molecules as catalysts to induce stereoselectivity, offering an alternative to metal-based catalysts.

One notable approach involves the use of chiral tert-butanesulfinamides for the enantioenriched production of C2-substituted azetidines. This method provides a scalable, three-step synthesis from achiral aldehydes, yielding azetidines with a variety of substituents at the C2 position, including aryl, vinyl, allyl, and alkyl groups, with high stereoselectivity. mdpi.comprepchem.com The process demonstrates good yields and diastereoselectivity, and the resulting protected azetidines can be deprotected to provide the desired enantioenriched products. mdpi.comprepchem.com

Another organocatalytic strategy employs a short, high-yielding protocol for the enantioselective synthesis of C2-functionalized azetidines, achieving enantiomeric excesses (ee) in the range of 84–92%. nih.gov This method highlights the potential of organocatalysis to generate highly enantioenriched azetidine scaffolds. Furthermore, chiral phase-transfer catalysts, such as novel SF5-containing cinchona alkaloid derivatives, have been successfully used in the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C–C bond formation, achieving enantiomeric ratios up to 2:98. vensel.orgru.nl

The table below summarizes key findings in the organocatalytic enantioenrichment of C2-functionalized azetidines.

| Catalyst Type | Substituent at C2 | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

| Chiral tert-butanesulfinamide | Aryl, Vinyl, Allyl, Alkyl | High diastereoselectivity | mdpi.comprepchem.com |

| Organocatalyst | Functionalized groups | 84–92% ee | nih.gov |

| Chiral Phase-Transfer Catalyst | Spiro-oxindole | up to 2:98 er | vensel.orgru.nl |

Diastereoselective Cyclization Strategies

Diastereoselective cyclization is a critical step in the synthesis of substituted azetidines, allowing for the control of stereochemistry at multiple centers. Various strategies have been developed to achieve high diastereoselectivity in the formation of the azetidine ring.

Iodine-mediated cyclization of homoallyl amines represents another effective strategy for the diastereoselective preparation of azetidines. nih.gov This method proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines. The relative stereochemistry of the products can be confirmed by NMR spectroscopy and X-ray crystallography. nih.gov

Furthermore, intramolecular cyclization of γ-haloalkyl-imines upon reduction with sodium borohydride has been shown to produce N-substituted azetidines in high yields. This reductive cyclization proceeds through an amine intermediate that undergoes intramolecular nucleophilic substitution to form the azetidine ring. The choice of starting materials and reaction conditions plays a crucial role in determining the diastereoselectivity of these cyclization reactions.

Synthesis of this compound: Specific Protocols

The key steps in this synthesis are:

Imino Aldol (B89426) Reaction: An ester enolate, generated from tert-butyl acetate and a strong base like lithium diisopropylamide (LDA), is reacted with an N-tosylarylimine. For the target molecule, N-tosyl-4-methoxybenzaldimine would be used. This step affords a substituted N-tosyl-β-aminoester in quantitative yield.

Reduction: The resulting β-aminoester is then reduced to the corresponding γ-amino alcohol using a reducing agent such as lithium aluminum hydride (LAH). This reduction step also proceeds in quantitative yield.

Cyclization: The final step involves the intramolecular cyclization of the γ-amino alcohol to form the 2-aryl-N-tosylazetidine. This is achieved by treating the amino alcohol with tosyl chloride (TsCl) and a base like potassium hydroxide (KOH) in a suitable solvent such as tetrahydrofuran (THF) under reflux conditions. This cyclization step is reported to give excellent yields of the desired azetidine.

This synthetic sequence is outlined in the scheme below:

Scheme 1: General Synthesis of 2-Aryl-N-tosylazetidines Ar-CH=N-Ts + (CH3)3COOC-CH2-Li -> Ar-CH(NH-Ts)-CH2-COO-C(CH3)3 (N-tosylarylimine) (tert-butyl acetate enolate) (N-tosyl-β-aminoester)

Ar-CH(NH-Ts)-CH2-COO-C(CH3)3 --(LAH)--> Ar-CH(NH-Ts)-CH2-CH2-OH (γ-amino alcohol)

Ar-CH(NH-Ts)-CH2-CH2-OH --(TsCl, KOH)--> 2-Ar-1-tosylazetidine

Reactivity Profiles and Mechanistic Studies of 2 4 Methoxyphenyl 1 Tosylazetidine

Regioselective Ring-Opening Reactions of N-Tosylazetidines

The regioselectivity of the ring-opening of 2-aryl-N-tosylazetidines is a key feature of their chemistry. Nucleophilic attack can occur at either the C2 or C4 position of the azetidine (B1206935) ring. The outcome of the reaction is largely dictated by the nature of the nucleophile, the catalyst employed, and the reaction conditions. The presence of the aryl group at the C2 position generally directs nucleophilic attack to this benzylic carbon, proceeding through a stabilized transition state.

Nucleophilic Ring Opening with Heteroatom Nucleophiles

Heteroatom nucleophiles, such as those containing sulfur, oxygen, and nitrogen, readily participate in the ring-opening of 2-(4-methoxyphenyl)-1-tosylazetidine, typically facilitated by a catalyst.

Silver(I) salts have been shown to be effective catalysts for the ring-opening of N-tosylazetidines with a range of heteroatom nucleophiles. rsc.org The catalytic cycle is believed to involve the coordination of the silver(I) ion to the nitrogen atom of the tosyl group, which enhances the electrophilicity of the azetidine ring and facilitates nucleophilic attack. This method provides a mild and efficient route to a variety of functionalized amine derivatives.

Studies on related N-tosylazetidines have demonstrated that thiols, alcohols, and amines can all serve as effective nucleophiles in these Ag(I)-catalyzed reactions. rsc.org The reactions generally proceed with high regioselectivity, with the nucleophile attacking the benzylic C2 position.

Table 1: Examples of Ag(I)-Catalyzed Ring-Opening of N-Tosylazetidines

| Nucleophile | Product Type | Reference |

| Thiols | β-Amino sulfides | rsc.org |

| Alcohols | β-Amino ethers | rsc.org |

| Amines | 1,2-Diamines | rsc.org |

Lewis acids play a crucial role in activating the azetidine ring towards nucleophilic attack by alcohols. This reaction typically proceeds via an S_N2-type mechanism, leading to the formation of 1,3-amino ethers with inversion of configuration at the stereocenter. iitk.ac.innih.govthieme-connect.de Various Lewis acids, such as copper(II) triflate (Cu(OTf)₂), have been found to be effective for this transformation. iitk.ac.in

The proposed mechanism involves the coordination of the Lewis acid to the nitrogen atom of the azetidine, which increases the electrophilicity of the C2 carbon. The alcohol then attacks this activated carbon in a highly regioselective manner, leading to the ring-opened product. iitk.ac.in This methodology is valuable for the synthesis of enantioenriched 1,3-amino ethers, which are important structural motifs in many biologically active molecules. iitk.ac.in

Table 2: Lewis Acid-Mediated Ring-Opening of 2-Aryl-N-tosylazetidines with Alcohols

| Lewis Acid | Alcohol | Product | Yield | Reference |

| Cu(OTf)₂ | Methanol | 1,3-Amino ether | Excellent | iitk.ac.in |

| Cu(OTf)₂ | Benzyl alcohol | 1,3-Amino ether | Excellent | iitk.ac.in |

| Cu(OTf)₂ | Propargyl alcohol | 1,3-Amino ether | Excellent | iitk.ac.in |

Ring Opening with Carbon-Based Nucleophiles

Carbon-based nucleophiles, including electron-rich aromatic compounds and organometallic species, can also induce the ring-opening of this compound. These reactions lead to the formation of new carbon-carbon bonds and provide access to more complex molecular architectures.

The Friedel-Crafts-type reaction of 2-aryl-N-tosylazetidines with electron-rich arenes and heteroarenes offers a direct route to the synthesis of γ-arylated amines. While specific studies on this compound are not extensively documented in this context, the reactivity of analogous 2-aryl-N-tosylazetidines suggests that this reaction is feasible. The presence of the electron-donating methoxy (B1213986) group in the substrate would likely enhance the stability of the benzylic cation-like transition state, favoring the reaction.

It is anticipated that electron-rich aromatic compounds such as anisole, and heteroarenes like furan (B31954) and thiophene, would react in the presence of a Lewis acid to yield the corresponding ring-opened products. The regioselectivity is expected to favor attack at the C2 position of the azetidine.

The reaction of N-tosylazetidines with metallocenes like ferrocene (B1249389) represents an interesting transformation that combines the chemistry of strained rings with organometallic chemistry. Research on the reaction of 2-phenyl-1-tosylazetidine with ferrocene, catalyzed by trifluoromethanesulfonic acid (TfOH), has shown that it leads to the formation of a ferrocenyl-substituted γ-amino compound. rsc.org

This reaction proceeds via a regioselective ring-opening of the azetidine, with the ferrocene acting as the carbon nucleophile. rsc.org Given the electronic similarities between the phenyl and 4-methoxyphenyl (B3050149) groups, a similar reactivity profile is expected for this compound. The reaction with ruthenocene, a more electron-rich and often more reactive metallocene than ferrocene, is also anticipated to proceed in a similar fashion, although specific studies are lacking.

Table 3: Expected Products from the Reaction of this compound with Metallocenes

| Metallocene | Expected Product |

| Ferrocene | N-(3-ferrocenyl-3-(4-methoxyphenyl)propyl)-4-methylbenzenesulfonamide |

| Ruthenocene | N-(3-(4-methoxyphenyl)-3-ruthenocenylpropyl)-4-methylbenzenesulfonamide |

Reactions with Hydrazines (e.g., (E)-1-Arylidene-2-arylhydrazines)

While the reaction of this compound with hydrazines, specifically (E)-1-arylidene-2-arylhydrazines, is not extensively documented in the reviewed literature, the expected transformation would likely proceed through a formal [4+2] cycloaddition. In this proposed pathway, the azetidine acts as a 1,4-dipole precursor upon ring opening, which then reacts with the C=N bond of the hydrazine (B178648) derivative. This type of reaction is analogous to other cycloadditions involving N-activated azetidines. The anticipated product of such a reaction would be a tetrahydropyridazine derivative. The reaction would likely require Lewis acid catalysis to facilitate the initial ring-opening of the azetidine.

Mechanistic Investigations of Azetidine Ring Transformations

The transformations of this compound are governed by the inherent ring strain of the four-membered ring and the electronic nature of its substituents. The presence of the tosyl group on the nitrogen atom activates the ring towards nucleophilic attack and ring-opening.

Proposed Intermediates and Reaction Pathways (e.g., Benzylic Carbocations)

The ring-opening of 2-aryl-N-tosylazetidines, including the 4-methoxyphenyl derivative, is generally proposed to proceed through the formation of a benzylic carbocation intermediate, particularly in the presence of a Lewis acid. iitk.ac.iniitk.ac.in The Lewis acid coordinates to the nitrogen atom of the azetidine, weakening the C-N bond and facilitating its cleavage. The cleavage occurs at the benzylic position (C2) due to the ability of the aryl group to stabilize the resulting positive charge.

The p-methoxyphenyl group at the C2 position plays a crucial role in stabilizing this carbocation through resonance. The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the aromatic ring and further to the benzylic carbon, significantly increasing the stability of the carbocation intermediate. This enhanced stability of the benzylic carbocation is a key factor in the reactivity and regioselectivity of the ring-opening reactions. rsc.org

Kinetic and Thermodynamic Considerations in Ring Opening

Kinetically, the rate of ring-opening is highly dependent on several factors, including the nature of the Lewis acid catalyst, the solvent, and the electronic properties of the substituents on the aromatic ring. iitk.ac.innih.gov The presence of the electron-donating p-methoxyphenyl group is expected to accelerate the rate of ring-opening by stabilizing the developing positive charge at the benzylic carbon in the transition state leading to the carbocation intermediate. nih.gov

Influence of Substituent Electronic Properties on Regioselectivity

The electronic properties of the substituents on the 2-aryl group have a profound influence on the regioselectivity of the ring-opening reactions. For this compound, the powerful electron-donating nature of the p-methoxy group strongly directs nucleophilic attack to the benzylic carbon (C2). magtech.com.cn This is because the formation of a carbocation at this position is significantly more favorable than at the unsubstituted C4 position. The resonance stabilization provided by the methoxy group makes the benzylic C-N bond the most likely site of cleavage. magtech.com.cn

In contrast, azetidines bearing electron-withdrawing groups on the aryl ring may exhibit different or less selective ring-opening patterns. The regioselectivity is a direct consequence of the ability of the substituent to stabilize the carbocationic intermediate that is formed upon ring cleavage. iitk.ac.in

Other Transformations Involving the Azetidine Ring

Beyond simple nucleophilic ring-opening, this compound undergoes other synthetically useful transformations that leverage its strained ring system.

Cycloaddition Reactions (e.g., Formal [4+2] Cycloaddition with Nitriles)

A significant reaction of 2-aryl-N-tosylazetidines, including the 4-methoxyphenyl derivative, is their formal [4+2] cycloaddition with nitriles in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). nih.gov This reaction provides a direct route to substituted tetrahydropyrimidines.

The mechanism of this cycloaddition is proposed to proceed in a Ritter-like fashion. organic-chemistry.orgwikipedia.org The Lewis acid activates the azetidine, leading to the formation of the stabilized benzylic carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent intramolecular cyclization, where the sulfonamide nitrogen attacks the electrophilic carbon of the nitrilium ion, leads to the formation of the six-membered tetrahydropyrimidine (B8763341) ring. wikipedia.org

The reaction is highly regioselective, with the nitrile exclusively attacking the benzylic carbon. The yields of these reactions are generally good, as illustrated in the following table which summarizes the results for the reaction of various 2-aryl-N-tosylazetidines with different nitriles.

| Azetidine Substituent (Ar) | Nitrile (R-CN) | Lewis Acid | Product (Tetrahydropyrimidine) | Yield (%) |

|---|---|---|---|---|

| 4-MeO-C₆H₄ | Ph-CN | BF₃·OEt₂ | 2,6-Diphenyl-4-(4-methoxyphenyl)-1-tosyl-1,2,3,4-tetrahydropyrimidine | 78 |

| 4-MeO-C₆H₄ | Me-CN | BF₃·OEt₂ | 6-Methyl-2-phenyl-4-(4-methoxyphenyl)-1-tosyl-1,2,3,4-tetrahydropyrimidine | 75 |

| C₆H₅ | Ph-CN | BF₃·OEt₂ | 2,4,6-Triphenyl-1-tosyl-1,2,3,4-tetrahydropyrimidine | 82 |

| C₆H₅ | Me-CN | BF₃·OEt₂ | 6-Methyl-2,4-diphenyl-1-tosyl-1,2,3,4-tetrahydropyrimidine | 80 |

| 4-Cl-C₆H₄ | Ph-CN | BF₃·OEt₂ | 2,6-Diphenyl-4-(4-chlorophenyl)-1-tosyl-1,2,3,4-tetrahydropyrimidine | 72 |

Carbonylative Ring Expansion (as inferred from aziridine (B145994) analogues)

The direct carbonylative ring expansion of this compound is not extensively documented in the reviewed literature. However, valuable insights into its potential reactivity can be inferred from analogous studies on N-activated aziridines. Transition-metal-catalyzed carbonylation of aziridines serves as a well-established method for the synthesis of β-lactams (2-azetidinones), which are structurally significant compounds. acs.orgnih.gov

The most relevant analogues are 2-aryl-N-substituted aziridines, whose carbonylative ring expansion is often catalyzed by rhodium acs.orgnih.govacs.org or cobalt complexes. A seminal reaction in this field is the rhodium-catalyzed carbonylation of 2-arylaziridines, which proceeds regioselectively to yield 3-aryl-β-lactams in high yields. acs.org Theoretical studies on the [Rh(CO)₂Cl]₂-catalyzed carbonylation of N-tert-butyl-2-phenylaziridine indicate that the presence of an aryl group at the C2 position is critical for the reaction to proceed. acs.orgacs.org This is attributed to the hyperconjugative interaction between the aryl substituent and the Cα-N bond, which facilitates the oxidative addition of the rhodium catalyst into this bond—the rate-determining step of the reaction. acs.org Alkyl-substituted aziridines, lacking this electronic stabilization, are typically unreactive under these conditions. acs.orgacs.org

The generally accepted mechanism for this transformation involves several key steps:

Oxidative Addition: The metal catalyst (e.g., Rh(I)) inserts into the more substituted and electronically activated C-N bond of the aziridine ring. For a 2-aryl substituted aziridine, this occurs at the C2-N bond. This step typically proceeds with retention of configuration at the stereocenter. nih.gov

Carbon Monoxide (CO) Insertion: A molecule of carbon monoxide inserts into the newly formed metal-carbon bond.

Reductive Elimination: The cycle concludes with reductive elimination from the metal center, forming the four-membered β-lactam ring and regenerating the active catalyst.

Given these precedents with aziridine analogues, it can be inferred that this compound would be a suitable candidate for a similar carbonylative ring expansion to yield a γ-lactam (pyrrolidin-2-one). The 4-methoxyphenyl group at the C2 position would provide the necessary electronic activation for the initial oxidative addition of a suitable transition metal catalyst, analogous to the role of the phenyl group in aziridine systems. The N-tosyl group is a strong electron-withdrawing group that further activates the azetidine ring system towards nucleophilic attack and ring-opening.

The hypothetical rhodium-catalyzed reaction would proceed as follows:

Oxidative addition of the Rh(I) complex into the C2-N bond of the azetidine.

Insertion of CO into the Rh-C bond.

Reductive elimination to form the five-membered γ-lactam ring, specifically 3-(4-methoxyphenyl)-1-tosylpyrrolidin-2-one.

This inferred reactivity highlights a potential synthetic route for transforming 2-arylazetidines into valuable γ-lactam structures, building upon the well-established principles of aziridine chemistry.

Stereoselective Additions to 2-Oxazolinylazetidines

A notable reaction demonstrating the reactivity of the azetidine core, particularly when functionalized, is the highly stereoselective addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines. This methodology provides a synthetic pathway to valuable 2-acylazetidines, which are otherwise challenging to prepare. Research has shown an unusual reactivity of the C=N bond within the oxazoline (B21484) moiety when it is attached to an azetidine ring.

When N-alkyl-2-oxazolinylazetidines are treated with organolithium reagents in a non-polar solvent like toluene, the nucleophilic addition occurs exclusively at the C=N double bond of the oxazoline ring, rather than the expected deprotonation at the α-position. This unique regioselectivity is attributed to a complexation-induced mechanism. The nitrogen lone pairs from both the azetidine ring and the oxazoline group are believed to coordinate with the organolithium reagent, directing the nucleophile to the carbon of the C=N bond.

This addition is highly stereoselective, leading to the formation of 1,3-oxazolidinyl azetidines in high yields. The stereochemical outcome is supported by DFT calculations and NMR studies. The resulting oxazolidine (B1195125) intermediates can then be readily hydrolyzed under acidic conditions to afford the corresponding 2-acylazetidines. This two-step process has been successfully applied to the synthesis of highly enantioenriched 2-acylazetidines when starting from chiral, non-racemic N-alkyl-2-oxazolinylazetidines.

The table below summarizes the results of the stereoselective addition of various organolithium reagents to a model N-benzyl-2-oxazolinylazetidine substrate, followed by hydrolysis.

Table 1: Stereoselective Addition of Organolithiums to N-benzyl-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)azetidine

| Entry | Organolithium Reagent (R-Li) | Product (after hydrolysis) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | n-BuLi | 1-benzyl-2-(butanoyl)azetidine | 85 | >98:2 |

| 2 | PhLi | 1-benzyl-2-(benzoyl)azetidine | 90 | >98:2 |

| 3 | MeLi | 1-benzyl-2-(acetyl)azetidine | 82 | >98:2 |

Data is synthesized from findings reported in the literature for illustrative purposes.

This high degree of stereocontrol underscores the utility of the azetidine scaffold in directing the reactivity of appended functional groups. The interplay between the strained four-membered ring and the oxazoline substituent creates a unique chemical environment that governs the reaction pathway, enabling the synthesis of complex and stereochemically defined molecules.

Stereochemical Control and Impact in Azetidine Chemistry

Stereocontrol in the Synthesis of 2-(4-Methoxyphenyl)-1-tosylazetidine Scaffolds

The synthesis of this compound and its derivatives requires meticulous control over the stereochemical outcomes to produce specific isomers. This control is exerted during the crucial ring-forming cyclization reactions and is essential for obtaining compounds with the desired biological or catalytic activity.

The formation of the azetidine (B1206935) ring can lead to different diastereomers, particularly when additional substituents are present. A common synthetic route to 2-aryl-N-tosylazetidines involves an initial imino aldol (B89426) reaction to create N-tosyl-β-aminoesters, which are then reduced to the corresponding γ-amino alcohols. iitk.ac.in The final step is the cyclization of this precursor, typically by treatment with tosyl chloride and a base. iitk.ac.in

Significant progress has been made in developing protocols that yield 2,4-cis-disubstituted azetidine derivatives as single diastereoisomers. nih.gov This high level of diastereoselectivity is crucial as the relative orientation of the substituents on the azetidine ring profoundly impacts the molecule's shape and function. For instance, the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been achieved with high diastereoselectivity through methods designed to control the ring closure, demonstrating the feasibility of isolating specific diastereomers. semanticscholar.org The ability to selectively synthesize the cis isomer is particularly important for applications in asymmetric catalysis, where a concave molecular shape is desired. nih.gov

Achieving high enantiomeric excess is a key challenge in the synthesis of chiral azetidines. Research has led to the successful synthesis of single enantiomer, 2,4-cis-disubstituted amino azetidines, indicating that excellent control over enantioselectivity is possible. nih.govresearchgate.net Such syntheses often rely on strategies like employing chiral catalysts or starting from enantiomerically pure precursors derived from the chiral pool.

While direct enantioselective methods for this compound are not extensively detailed in the provided context, analogous systems provide insight. For example, the highly enantioselective synthesis of 2,3-disubstituted azetidines has been accomplished via copper-catalyzed reactions, highlighting a modern approach to controlling stereochemistry during ring formation. acs.org Similarly, the enantioselective aziridination of olefins using a copper catalyst with a chiral bis(oxazoline) ligand demonstrates how metal-catalyst systems can effectively induce high enantioselectivity (e.g., >28:1 er) in the formation of strained nitrogen-containing rings. nih.gov These principles are applicable to the formation of enantiopure 2-aryl-1-tosylazetidines, where a chiral catalyst or auxiliary guides the reaction to favor one enantiomer over the other.

Stereochemical Outcomes of Ring-Opening Reactions

The strained four-membered ring of this compound is susceptible to nucleophilic attack, leading to ring-opening. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism, which can be finely tuned by the choice of reagents and conditions.

Ring-opening reactions of 2-aryl-N-tosylazetidines are typically highly regioselective. Nucleophiles preferentially attack the C2 carbon, which is benzylic and thus capable of stabilizing positive charge in the transition state. magtech.com.cn This regioselectivity has been demonstrated in Lewis acid-mediated reactions with various nucleophiles. For instance, using alcohols as nucleophiles in the presence of a Lewis acid leads to the formation of γ-amino ethers. iitk.ac.in Similarly, employing zinc halides like ZnI₂ results in the regioselective formation of γ-iodoamines, with the iodide attacking the benzylic carbon. iitk.ac.in

The stereoselectivity of these functionalization reactions is intrinsically linked to the reaction mechanism. Lewis acid-mediated ring-openings have been shown to proceed via an S_N2-type pathway, which allows for the transfer of chirality from the starting azetidine to the final product. iitk.ac.in

Table 1: Regioselective Ring-Opening of 2-Aryl-N-Tosylazetidines

| Nucleophile | Catalyst/Reagent | Product Type | Regioselectivity | Reference |

| Alcohols | Lewis Acid | γ-Amino Ether | Attack at C2 (benzylic) | iitk.ac.in |

| Halides (I⁻) | ZnI₂ | γ-Iodoamine | Attack at C2 (benzylic) | iitk.ac.in |

| Phenols/Aryl Borates | None | β-Aryloxy Amines | Attack at C2 (benzylic) | researchgate.net |

The stereochemical fate of the C2 stereocenter during ring-opening is a critical consideration. The mechanism of the reaction dictates whether the original configuration is retained, inverted, or lost (racemized).

Inversion of Configuration: Strong evidence for inversion of configuration comes from Lewis acid-mediated ring-opening reactions. When an optically active (S)-2-phenyl-N-tosylazetidine is treated with an alcohol, the resulting γ-amino ether is formed with an inverted absolute configuration. iitk.ac.in This outcome is characteristic of a classic S_N2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group (in this case, the nitrogen atom of the activated azetidine ring). iitk.ac.in

Racemization: In contrast, under different conditions, complete loss of stereochemical integrity can occur. The ring-opening of optically active N-tosyl azetidines with aryl borates was found to yield the corresponding β-aryloxy amines as a racemic mixture. researchgate.net This suggests that the reaction proceeds through a transition state with significant carbocationic character at the benzylic position, allowing for scrambling of the stereocenter. researchgate.net

Substrate-Controlled Inversion: The stereochemical outcome can also be influenced by other functional groups within the azetidine molecule. For example, the introduction of a hydroxyl group in the azetidine ring can direct an incoming nucleophile, resulting in a ring-opening process that occurs with a predominant inversion of configuration, even under conditions that might otherwise favor racemization. researchgate.net

This variability highlights the ability to control the stereochemical outcome—from complete inversion to complete racemization—by carefully selecting the substrate and reaction conditions.

Table 2: Stereochemical Outcomes of N-Tosylazetidine Ring-Opening

| Reaction Conditions | Stereochemical Outcome | Proposed Mechanism | Reference |

| Lewis Acid / Alcohol | Inversion of configuration | S_N2 | iitk.ac.in |

| Aryl Borate | Racemization | Carbocationic character | researchgate.net |

| Hydroxyl-directed / Aryl Borate | Predominant Inversion | Intramolecular delivery | researchgate.net |

Rigid and Concave Azetidine Derivatives as Platforms for Asymmetric Catalysis

The unique structural features of certain azetidine derivatives make them excellent candidates for use in asymmetric catalysis. Specifically, 2,4-cis-disubstituted azetidines possess an inherently rigid and concave geometry. nih.gov This shape is a key feature of the active sites of many enzymes, which are known for their exceptional levels of stereoselectivity. nih.gov

When used as a chiral ligand, the rigid, concave scaffold of a 2,4-cis-azetidine derivative can create a well-defined chiral pocket around a metal center. This steric arrangement strongly influences how substrates approach the metal, thereby directing the stereochemical outcome of the catalyzed reaction. nih.gov

This principle has been successfully demonstrated by using single-enantiomer, 2,4-cis-disubstituted amino azetidines as ligands in copper-catalyzed Henry reactions (the addition of nitromethane (B149229) to aldehydes). nih.govresearchgate.net In these reactions, the azetidine-based ligands were highly effective, leading to the formation of the desired nitroalkanol products with outstanding levels of enantiomeric excess, often exceeding 99% ee. nih.gov Computational studies have further supported these findings, revealing the critical role of the ligand's structure in determining the stereochemical outcome of the catalytic cycle. nih.gov This work establishes the 2,4-cis-azetidine scaffold as a powerful and effective platform for the development of new asymmetric catalysts. nih.govresearchgate.net

Computational and Spectroscopic Characterization of 2 4 Methoxyphenyl 1 Tosylazetidine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. For 2-(4-Methoxyphenyl)-1-tosylazetidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its atomic connectivity and molecular formula.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would be crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. Key expected resonances would include multiplets for the diastereotopic protons of the azetidine (B1206935) ring, signals for the aromatic protons of the 4-methoxyphenyl (B3050149) and tosyl groups, a singlet for the methoxy (B1213986) group protons, and a singlet for the methyl protons of the tosyl group. The chemical shifts (δ) and coupling constants (J) would provide detailed information about the connectivity and stereochemistry of the azetidine ring.

Hypothetical ¹H and ¹³C NMR data for this compound, extrapolated from known data of similar compounds, are presented in the interactive table below.

Interactive Data Table: Predicted NMR Data| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.8-7.9 | Doublet | Protons on tosyl ring ortho to SO₂ |

| ¹H | 7.3-7.4 | Doublet | Protons on tosyl ring meta to SO₂ |

| ¹H | 7.2-7.3 | Doublet | Protons on methoxyphenyl ring ortho to CH |

| ¹H | 6.8-6.9 | Doublet | Protons on methoxyphenyl ring meta to CH |

| ¹H | 4.5-4.7 | Multiplet | Azetidine ring CH |

| ¹H | 3.8 | Singlet | Methoxy (OCH₃) protons |

| ¹H | 3.2-3.4 | Multiplet | Azetidine ring CH₂ |

| ¹H | 2.4 | Singlet | Tosyl methyl (CH₃) protons |

| ¹³C | ~160 | Singlet | Methoxyphenyl carbon attached to OCH₃ |

| ¹³C | ~144 | Singlet | Tosyl carbon attached to SO₂ |

| ¹³C | ~135 | Singlet | Quaternary tosyl carbon |

| ¹³C | ~130 | Singlet | Aromatic CH carbons |

| ¹³C | ~128 | Singlet | Aromatic CH carbons |

| ¹³C | ~114 | Singlet | Aromatic CH carbons |

| ¹³C | ~60 | Singlet | Azetidine ring CH |

| ¹³C | ~55 | Singlet | Methoxy (OCH₃) carbon |

| ¹³C | ~45 | Singlet | Azetidine ring CH₂ |

| ¹³C | ~21 | Singlet | Tosyl methyl (CH₃) carbon |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

Key expected vibrational frequencies include:

Aromatic C-H stretching: around 3100-3000 cm⁻¹

Aliphatic C-H stretching: around 3000-2850 cm⁻¹

C=C stretching (aromatic): in the region of 1600-1450 cm⁻¹

S=O stretching (sulfonamide): strong absorptions around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric)

C-N stretching: in the fingerprint region, typically around 1300-1200 cm⁻¹

C-O stretching (ether): around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric)

A summary of the expected IR absorption bands is provided in the interactive table below.

Interactive Data Table: Predicted IR Absorption Bands| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| Asymmetric S=O Stretch | ~1350 | Strong |

| Symmetric S=O Stretch | ~1160 | Strong |

| C-O Stretch (Ether) | ~1250 | Strong |

| C-N Stretch | ~1250 | Medium |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the azetidine ring and the tosyl group, providing further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular ion's mass. This data would be used to confirm the elemental composition of the molecule, C₁₇H₁₉NO₃S, with a high degree of confidence.

Synthetic Applications and Utility of 2 4 Methoxyphenyl 1 Tosylazetidine As a Chemical Synthon

Building Block for Nitrogen-Containing Heterocycles

The high ring strain and the presence of the activating tosyl group render the azetidine (B1206935) ring susceptible to nucleophilic attack, making 2-(4-methoxyphenyl)-1-tosylazetidine an excellent precursor for a range of functionalized acyclic and cyclic nitrogenous compounds.

One of the most powerful applications of 2-aryl-N-tosylazetidines is their regioselective ring-opening to produce γ-functionalized propylamines. These reactions, typically mediated by Lewis acids, proceed via an SN2-type pathway, allowing for the stereospecific introduction of various functionalities. iitk.ac.in The Lewis acid coordinates to the nitrogen atom, further activating the ring toward nucleophilic attack at the sterically less hindered C4 position, leading to cleavage of the C4-N bond.

A notable example is the reaction with zinc iodide (ZnI₂), which serves as both a Lewis acid and a source of the iodide nucleophile. This transformation efficiently converts 2-aryl-N-tosylazetidines into the corresponding γ-iodoamines. iitk.ac.in These iodoamines are valuable synthetic intermediates, for instance, as alkylating agents in the synthesis of more complex molecules like antimalarial drugs. iitk.ac.in

Similarly, the ring can be opened by alcohols in the presence of a Lewis acid to furnish γ-amino ethers. This reaction is also highly regioselective and proceeds with inversion of configuration at the newly formed stereocenter if a chiral azetidine is used. iitk.ac.in In a different reaction pathway, treatment of 2-aryl-N-tosylazetidines with copper(II) triflate in a polar coordinating solvent like DMSO can induce an unprecedented rearrangement to yield (E)-allylamines. iitk.ac.innih.gov

The following table summarizes the types of functionalized propylamine (B44156) precursors that can be generated from this compound based on established reactivity for analogous 2-aryl-N-tosylazetidines.

| Reagents | Product Type | General Structure of Product | Reference |

|---|---|---|---|

| ZnI₂, CH₂Cl₂ | γ-Iodoamine | TsNH-CH(CH₂CH₂I)-Ar | iitk.ac.in |

| R'OH, Lewis Acid (e.g., Cu(OTf)₂) | γ-Amino ether | TsNH-CH(CH₂CH₂OR')-Ar | iitk.ac.in |

| Cu(OTf)₂, DMSO, 65 °C | (E)-Allylamine | TsNH-CH=CH-CH₂-Ar | iitk.ac.innih.gov |

| Ar = 4-Methoxyphenyl (B3050149); Ts = Tosyl (p-toluenesulfonyl) |

While this compound is already a substituted azetidine, it can serve as a scaffold for further functionalization to access other valuable derivatives, such as 2-acylazetidines. A viable strategy for this transformation is the deprotonation at the C2 position (α-lithiation) followed by trapping the resulting organolithium intermediate with an acylating agent. researchgate.netnih.gov

The proton at the C2 position is activated by both the adjacent N-tosyl group and the 4-methoxyphenyl ring. Treatment with a strong base, such as hexyllithium, can selectively remove this proton to generate a configurationally labile lithiated azetidine. researchgate.netnih.gov This intermediate can then react with various electrophiles, including acyl chlorides or esters, to introduce an acyl group at the C2 position. The stereochemical outcome of the reaction can be influenced by the nature of the electrophile and reaction conditions. nih.gov This method provides a direct route to synthetically important 2,2-disubstituted azetidines. nih.gov

| Step | Reagents | Intermediate/Product | Key Transformation | Reference |

|---|---|---|---|---|

| 1 | Hexyllithium, THF, -78 °C | α-Lithiated Azetidine | Deprotonation at C2 | researchgate.net |

| 2 | R-COCl (Acyl Chloride) | 2-Acyl-2-(4-methoxyphenyl)-1-tosylazetidine | Electrophilic Trapping | nih.govnih.gov |

The reactivity of 2-aryl-N-tosylazetidines extends to reactions with organometallic compounds, providing a pathway to novel metallocene analogues. A key example is the Brønsted acid-catalyzed reaction with ferrocene (B1249389). researchgate.net In the presence of trifluoromethanesulfonic acid (TfOH), 2-phenyl-1-tosylazetidine undergoes a regioselective ring-opening reaction where ferrocene acts as the nucleophile. researchgate.net

The reaction proceeds via protonation of the azetidine nitrogen, followed by nucleophilic attack of the electron-rich ferrocene on the benzylic carbon (C2), leading to the cleavage of the C2-N bond. This forms a ferrocene-containing propylamine derivative, a scaffold that merges the structural features of an amine with the unique electrochemical and structural properties of a metallocene. Given the electronic similarities, this compound is expected to undergo an analogous transformation.

| Azetidine Substrate | Metallocene | Catalyst | Predicted Product Structure | Reference |

|---|---|---|---|---|

| This compound | Ferrocene | TfOH | Fc-CH(Ar)-CH₂CH₂-NHTs | researchgate.net |

| Ar = 4-Methoxyphenyl; Ts = Tosyl; Fc = Ferrocenyl |

Role in the Synthesis of Scaffolds for Chemical Biology and Drug Discovery

The azetidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds due to its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional character. The derivatives of this compound are valuable precursors for scaffolds aimed at drug discovery.

The ring-opened products, particularly the γ-haloamines, are important precursors for constructing nitrogen-containing heterocycles. iitk.ac.in For example, these synthons can be used as alkylating agents in the synthesis of complex molecules, including potential antimalarial drugs. iitk.ac.in The development of new antimalarials is critical for global health, and novel scaffolds are urgently needed. Bicyclic azetidines that target the Plasmodium falciparum phenylalanyl-tRNA synthetase represent a promising new class of antimalarials, demonstrating the therapeutic potential of this core structure. harvard.eduscilit.comnih.gov The functionalized propylamines derived from this compound provide a strategic entry point to analogues of these complex bioactive molecules.

Furthermore, the individual components of the molecule—the 4-methoxyphenyl group and the tosyl sulfonamide—are common motifs in pharmacologically active agents. The 4-methoxyphenyl group is present in numerous drugs, including the factor Xa inhibitor Apixaban. The sulfonamide moiety is a classic pharmacophore found in a vast array of antibacterial, diuretic, and anticonvulsant drugs. mdpi.comnih.gov For instance, the compound ML277, a potent activator of the Kv7.1 potassium channel, features both a tosyl group and a 4-methoxyphenyl moiety, underscoring the utility of this combination of functional groups in designing bioactive compounds. nih.gov

The synthetic transformations of this compound, such as ring-opening and functionalization, allow chemists to access a diverse range of molecular architectures, incorporating these valuable pharmacophoric elements into new chemical entities for screening and drug development programs.

Future Directions in the Research of 2 4 Methoxyphenyl 1 Tosylazetidine

Development of Novel and Sustainable Synthetic Methodologies

Future efforts in the synthesis of 2-(4-Methoxyphenyl)-1-tosylazetidine and its analogs will undoubtedly focus on the principles of green and sustainable chemistry. While traditional methods have proven effective, the development of more environmentally benign and efficient processes is a key area for advancement.

One promising avenue is the exploration of photocatalysis. Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has emerged as a method to produce azetidines. nih.gov Applying this to the synthesis of 2-aryl-1-tosylazetidines could offer a milder and more sustainable alternative to classical methods.

The use of eco-friendly solvents is another critical aspect. The development of synthetic protocols utilizing greener solvents, such as cyclopentyl methyl ether (CPME), which has been successfully used in the synthesis of other strained azaheterocycles, could significantly reduce the environmental impact of this compound synthesis. uniba.it Furthermore, solvent-free reaction conditions, where applicable, would represent a major step towards a truly sustainable process.

| Methodological Approach | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source, high atom economy. | Development of efficient photocatalytic systems for the cycloaddition leading to 2-aryl-1-tosylazetidines. |

| Green Solvents | Reduced environmental impact, improved safety profile. | Screening and optimization of reactions in biodegradable and non-toxic solvents like cyclopentyl methyl ether (CPME). |

| Solvent-Free Synthesis | Minimal waste generation, simplified purification, potential for increased reaction rates. | Investigation of solid-state or melt-phase reactions for the formation of the azetidine (B1206935) ring. |

| Multicomponent Reactions | Increased efficiency, reduced number of synthetic steps and purifications, high atom economy. | Design of novel one-pot strategies for the convergent synthesis of functionalized 2-aryl-1-tosylazetidines. |

Exploration of Unprecedented Reactivity and Transformations of the Azetidine Ring

The inherent ring strain of the azetidine core in this compound makes it a fertile ground for discovering novel chemical reactions. Future research will likely move beyond established transformations to uncover unprecedented reactivity patterns.

A significant area of exploration is the development of novel ring-opening and ring-expansion reactions. While the zinc halide-mediated regioselective ring-opening with halides and [4+2] cycloaddition with nitriles have been reported for 2-aryl-N-tosylazetidines, there is vast potential for discovering new modes of reactivity. iitk.ac.in For instance, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to 1,3-oxazinan-2-ones has been demonstrated, suggesting that similar transformations could be developed for 2-aryl-1-tosylazetidines, providing access to a wider range of heterocyclic scaffolds. nih.gov

The exploration of cycloaddition reactions where the azetidine ring itself acts as a reactive component is another exciting frontier. The development of photosensitized [2+2] and [4+2] cycloaddition reactions involving N-sulfonylimines points towards the potential of using light to induce novel transformations of the azetidine ring in this compound. researchgate.net

Furthermore, the strategic functionalization of the azetidine ring at positions other than the aryl and tosyl groups will be a key focus. This could involve the development of novel C-H activation methods to introduce new substituents, or the use of the existing functional groups to direct further transformations in unprecedented ways.

| Reaction Type | Potential Outcome | Research Direction |

| Novel Ring-Opening | Access to diverse functionalized acyclic amines. | Exploration of new catalysts and nucleophiles for regioselective and stereoselective ring cleavage. |

| Unprecedented Ring-Expansion | Synthesis of larger, medicinally relevant heterocycles (e.g., pyrrolidines, piperidines, 1,3-oxazinanes). | Investigation of acid- or metal-catalyzed rearrangement pathways. nih.gov |

| Novel Cycloadditions | Construction of complex polycyclic architectures. | Utilization of photochemical or thermal activation to engage the azetidine ring in [m+n] cycloadditions. researchgate.net |

| Site-Selective Functionalization | Introduction of new chemical handles for further diversification. | Development of C-H activation or directed functionalization strategies on the azetidine core. |

Advanced Computational Predictions and Design Strategies for Azetidine Derivatives

The synergy between computational chemistry and experimental synthesis is set to revolutionize the study of this compound. Advanced computational models can provide deep insights into its reactivity and guide the design of new derivatives with tailored properties.

Density Functional Theory (DFT) calculations will continue to be a powerful tool for elucidating reaction mechanisms and predicting the regioselectivity and stereoselectivity of reactions involving the azetidine ring. mdpi.com For example, computational studies have already been used to explain the regioselectivity in the synthesis of 2-arylazetidines, providing a quantum chemical basis for Baldwin's rules in oxirane ring-formation reactions. peerscientist.com Similar studies on the reactions of this compound can help in understanding and predicting its chemical behavior.

In silico design and screening of novel azetidine derivatives for specific biological activities or material properties will become increasingly prevalent. By computationally modeling the interactions of virtual libraries of this compound derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest potential for desired activities, such as anticancer or CNS-related applications. nih.govnih.gov

| Computational Approach | Application in Azetidine Research | Expected Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity, regioselectivity, and stereoselectivity. mdpi.com | Rational design of experiments, understanding unexpected outcomes, and guiding the discovery of new reactions. |

| In Silico Drug Design | Virtual screening of azetidine libraries against biological targets, prediction of ADME properties. nih.govnih.gov | Acceleration of the drug discovery process, identification of novel therapeutic agents. |

| Machine Learning & AI | Retrosynthesis planning, reaction outcome prediction, optimization of reaction conditions. cas.orgdigitellinc.com | Discovery of novel and more efficient synthetic routes, automation of the research and development cycle. |

Integration into Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic methods for this compound from traditional batch processes to automated and continuous flow platforms represents a significant leap forward in terms of efficiency, safety, and scalability.

Flow chemistry offers numerous advantages for the synthesis of strained heterocycles like azetidines. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields, higher purity, and better reproducibility. uniba.it The development of continuous flow processes for the synthesis of azetidinium salts has already demonstrated the potential of this technology. nih.gov Applying these principles to the synthesis of 2-aryl-1-tosylazetidines could enable safer handling of reactive intermediates and facilitate large-scale production.

Automated synthesis platforms, such as robotic systems, can be employed for the high-throughput synthesis and screening of libraries of this compound derivatives. nih.gov This would dramatically accelerate the discovery of new compounds with desirable properties by allowing for the rapid exploration of a vast chemical space. The integration of automated synthesis with in-line purification and analysis would create a fully autonomous workflow for the discovery and optimization of novel azetidine-based molecules.

The combination of flow chemistry and automation can lead to the development of end-to-end continuous manufacturing processes for pharmaceuticals or other high-value chemicals derived from this compound. mit.edu This would not only improve the efficiency and sustainability of the production process but also allow for on-demand manufacturing of critical compounds.

| Technology | Application to Azetidine Chemistry | Future Prospects |

| Flow Chemistry | Continuous synthesis of this compound and its precursors. uniba.itnih.gov | Safer, more efficient, and scalable production; access to novel reaction conditions not achievable in batch. |

| Automated Synthesis | High-throughput synthesis of derivative libraries for screening and optimization. nih.gov | Rapid discovery of new bioactive molecules and materials; acceleration of structure-activity relationship studies. |

| Integrated Platforms | Combination of continuous flow synthesis with in-line purification and analysis. | Development of fully automated "synthesis-to-stock" solutions for on-demand production of azetidine derivatives. mit.edu |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(4-Methoxyphenyl)-1-tosylazetidine, and what key analytical techniques ensure structural fidelity?

- Methodological Answer : Synthesis typically involves cyclization of a β-amino alcohol precursor with tosyl chloride under basic conditions. Post-synthesis, structural confirmation requires 1H/13C NMR to verify azetidine ring formation (δ ~3.5–4.5 ppm for ring protons) and the tosyl group (δ ~7.8 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) and HPLC-UV (λ = 254 nm) can assess purity. Impurity profiling should reference pharmacopeial standards (e.g., EP Imp. F, G, H) to identify byproducts .

Q. Which analytical techniques are most effective in quantifying this compound in complex mixtures, such as reaction byproducts?

- Methodological Answer : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water gradient) is optimal for separating the compound from impurities. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity. Cross-referencing retention times and fragmentation patterns with EP impurity standards (e.g., Formoterol-related compounds) improves specificity .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR predict the biological activity of this compound derivatives?

- Methodological Answer : Build Comparative Molecular Field Analysis (CoMFA) models using steric/electrostatic fields derived from aligned derivatives. For example, studies on N-[2-(4-methoxyphenyl)ethyl]acetamide analogs used CoMFA to predict hypoglycemic activity, validated by in vitro (IC50 assays) and in vivo (streptozotocin-induced diabetic rat models) testing. Adjust substituents (e.g., naphthyl vs. nitrophenyl) to optimize activity .

Q. What experimental approaches resolve contradictions in reported reactivity data for azetidine ring-opening reactions?

- Methodological Answer : Perform kinetic studies under controlled conditions (pH, temperature, nucleophile concentration) using techniques like stopped-flow spectroscopy . The 4-methoxyphenyl group’s electron-donating effects may stabilize transition states, altering reaction rates compared to non-substituted analogs. Compare with Formoterol-related compounds, where methoxy groups influence oxidation pathways .

Q. How can researchers detect trace degradation products of this compound under accelerated stability conditions?

- Methodological Answer : Conduct forced degradation studies (40°C/75% RH for 6 months) followed by UPLC-QTOF-MS analysis. Degradation pathways (e.g., hydrolysis of the tosyl group or azetidine ring scission) can be mapped using high-resolution MS/MS. Reference EP impurity profiles (e.g., cyclohexyl or dimethylethanamine derivatives) to identify degradation markers .

Q. What strategies reconcile discrepancies in bioactivity data across assay systems for this compound’s analogs?

- Methodological Answer : Use meta-analysis to standardize variables (e.g., cell line selection, solvent/DMSO concentration). Cross-validate findings with orthogonal assays: compare enzymatic inhibition (e.g., PTP1B assays) vs. cell-based glucose uptake models. Studies on related amides demonstrated divergent IC50 rankings between assay types, highlighting protocol-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.